N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-15-7-10-21(16(2)13-15)29(26,27)23-18-8-9-19-17(14-18)5-3-11-24(19)22(25)20-6-4-12-28-20/h4,6-10,12-14,23H,3,5,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJYXFCQACDFTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonyl precursor, which can be synthesized through the cyclization of appropriate starting materials under acidic or basic conditions . The tetrahydroquinoline moiety can be introduced via a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst . The final step involves the sulfonation of the intermediate compound to introduce the sulfonamide group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include furanones from oxidation, alcohols from reduction, and various substituted sulfonamides from nucleophilic substitution .
Scientific Research Applications
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a chemical compound with the molecular formula and a molecular weight of 440.5 .
Properties and Characteristics:
- CAS Number: 946258-22-6
- Molecular Formula:
- Molecular Weight: 440.5
- Smiles: O=C(c1ccco1)N1CCCc2cc(NS(=O)(=O)c3ccc4c(c3)OCCO4)ccc21
Another related compound is N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4,5-trimethoxybenzamide, which has a molecular formula of and a molecular weight of 436.5 .
Applications in Scientific Research:
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide is used as a building block in synthesizing complex organic molecules. It has potential as a bioactive molecule with antimicrobial and anticancer properties and is also being investigated for potential use in drug development, particularly as an enzyme inhibitor. It can also be used to develop new materials with unique properties, such as enhanced thermal stability. The furan ring and sulfonamide group are known to interact with enzyme active sites, inhibiting their activity and disrupting biological pathways, leading to the compound’s bioactive effects. The sulfonamide group can inhibit enzymes by mimicking substrates or interacting with active sites. It may also inhibit carbonic anhydrases (CAs), crucial in regulating pH and fluid balance in tissues, and kinases such as Spleen Tyrosine Kinase (SYK), which is implicated in various cancers and autoimmune diseases.
Furans have a broad range of therapeutic properties and may have diverse molecular and cellular effects. Furan derivatives can interact with targets such as:
- MAO inhibitors
- Kappa opioid receptor agonists
- Sigma receptor agonists
- GABA receptor agonists
- COX-2 inhibitors
- Beta blockers
- μ opioid receptor agonists
- Muscarinic receptor agonists
- α-adrenergic blockers
- Calcium channel blockers
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The furan ring and sulfonamide group are known to interact with enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s bioactive effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Sulfonamide Substituents
Notes:
- The target compound’s 2,4-dimethylbenzene group provides moderate lipophilicity, favoring membrane permeability over the polar 3-nitrobenzene analog .
Core Heterocycle Modifications
Notes:
- Tetrahydroisoquinoline derivatives () often exhibit enhanced metabolic stability due to fluorinated substituents, whereas tetrahydroquinoline analogs (target compound) may offer better conformational flexibility .
Spectral Characterization
- 1H/13C NMR : The target compound’s 2,4-dimethyl groups would show distinct singlet peaks (~2.3–2.5 ppm for CH₃), contrasting with the deshielded aromatic protons in the nitro analog (~8.0–8.5 ppm) .
- HRMS : Expected molecular ion peak at m/z 411.07 (target) vs. 427.43 (nitro analog) .
Pharmacokinetic and Physicochemical Properties
Notes:
- The 2,4-dimethyl groups in the target compound strike a balance between lipophilicity and solubility, avoiding the extremes of the 3-nitro (polar) and trifluoroacetyl (hydrophobic) analogs.
- Fluorinated compounds () exhibit superior metabolic stability, a common feature in drug design .
Biological Activity
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide is a complex organic compound notable for its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , indicating the presence of a furan ring, a tetrahydroquinoline moiety, and a sulfonamide group. These structural components are significant as they contribute to the compound's pharmacological properties.
Structural Features
| Feature | Description |
|---|---|
| Furan Ring | A five-membered aromatic ring contributing to bioactivity. |
| Tetrahydroquinoline | A bicyclic structure known for diverse biological properties. |
| Sulfonamide Group | Often associated with antibacterial activity and enzyme inhibition. |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group is known to inhibit various enzymes by mimicking substrates or interacting with active sites.
- Enzyme Inhibition : The compound may inhibit carbonic anhydrases (CAs), which are crucial in regulating pH and fluid balance in tissues. Inhibitors of CA IX and XII have been studied for their potential in cancer therapy due to their role in tumor microenvironment regulation .
- Kinase Inhibition : Initial studies suggest that related compounds exhibit significant inhibition of kinases such as Spleen Tyrosine Kinase (SYK), which is implicated in various cancers and autoimmune diseases.
Therapeutic Applications
Given its biological activity, this compound has potential applications in:
- Cancer Therapy : Targeting specific kinases and carbonic anhydrases may provide therapeutic avenues for treating cancers with high CA expression.
- Antimicrobial Agents : The sulfonamide component suggests potential antibacterial properties.
Case Studies and Experimental Data
Recent studies have focused on the synthesis and evaluation of similar compounds. For example, a study involving saccharide-modified sulfonamides demonstrated strong inhibitory effects against CA IX and XII isoforms, highlighting the relevance of structural modifications for enhancing biological activity .
In Vitro Activity Data
| Compound | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| 16a | HT-29 | 400 | Effective under hypoxic conditions |
| 16b | MDA-MB-231 | 350 | Higher activity compared to controls |
| 16e | MG-63 | 250 | Superior inhibition than AZM |
These findings suggest that modifications to the core structure can significantly influence the biological efficacy of related compounds.
Molecular Docking Studies
Molecular docking analyses have been employed to predict the binding affinities of this compound with target enzymes. Such studies are crucial for elucidating the mechanisms behind its biological activities and guiding further drug development efforts.
Q & A
Q. What are the key synthetic pathways for N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide?
The synthesis typically involves:
- Step 1: Preparation of the tetrahydroquinoline core via intramolecular cyclization of aniline derivatives under acidic conditions .
- Step 2: Functionalization at the 6-position of the tetrahydroquinoline via nucleophilic aromatic substitution (e.g., using 2,4-dimethylbenzenesulfonamide) .
- Step 3: Coupling of the furan-2-carbonyl group at the 1-position using reagents like EDCI/HOBt in anhydrous DMF . Key challenges include controlling regioselectivity during sulfonamide attachment and minimizing side reactions during acylations.
Q. Which spectroscopic and analytical techniques are critical for structural validation?
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies proton environments (e.g., sulfonamide NH at δ 8.5–9.5 ppm, furan protons at δ 6.3–7.1 ppm) .
- ¹³C NMR confirms carbonyl (C=O at ~165–170 ppm) and aromatic carbons .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses of this compound?
- Catalyst Screening: Use palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling to improve cross-coupling efficiency .
- Solvent Optimization: Replace polar aprotic solvents (DMF) with ionic liquids to enhance solubility and reduce side reactions .
- Computational Guidance: Employ quantum chemical calculations (DFT) to predict transition states and optimize reaction pathways, as demonstrated in ICReDD’s reaction design framework .
Q. What methodologies elucidate the compound’s interaction with biological targets (e.g., enzymes)?
- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (e.g., KD values) between the compound and target proteins .
- Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔH, ΔS) of binding interactions .
- Molecular Docking Simulations: Predict binding poses using software like AutoDock Vina, validated by mutational studies on active-site residues .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
- Assay Standardization: Ensure consistent buffer pH, temperature, and co-factor concentrations across studies .
- Orthogonal Validation: Use complementary assays (e.g., fluorescence polarization + enzymatic activity assays) to confirm results .
- Purity Analysis: Employ HPLC-MS to rule out impurities (>95% purity required for reliable bioactivity data) .
Q. What computational tools predict the compound’s stability and reactivity under physiological conditions?
- Density Functional Theory (DFT): Models hydrolysis pathways of the sulfonamide group in aqueous media .
- Molecular Dynamics (MD) Simulations: Predicts conformational flexibility in lipid bilayers or protein binding pockets .
- ADMET Prediction Software (e.g., SwissADME): Estimates metabolic stability and potential toxicity .
Methodological Tables
Table 1: Key Synthetic Steps and Optimization Parameters
Table 2: Biological Assay Conditions for Reproducibility
| Assay Type | Target | Buffer (pH) | Temp. (°C) | Key Controls |
|---|---|---|---|---|
| Enzyme Inhibition | Carbonic Anhydrase IX | Tris-HCl (7.4) | 37 | Zonisamide (positive control) |
| Cytotoxicity | HeLa Cells | RPMI-1640 (7.2) | 37 | Cisplatin (positive control) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
